2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid
Description
2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core
Properties
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRWNBUHHSHVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689377 | |
| Record name | 3'-Fluoro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-24-5 | |
| Record name | 3'-Fluoro-5'-hydroxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom and hydroxyl group onto the phenyl ring, followed by the attachment of the methyl group and the carboxylic acid functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-hydroxybenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-fluorobenzoic acid: Similar structure but lacks the hydroxyl group.
5-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(3-Fluoro-5-hydroxyphenyl)-6-methylbenzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and methyl group on the benzoic acid core. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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